molecular formula C14H14N2O3 B3388697 ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate CAS No. 887408-01-7

ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate

Cat. No.: B3388697
CAS No.: 887408-01-7
M. Wt: 258.27 g/mol
InChI Key: HEBUXVQLLIKIKA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C14H14N2O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with benzaldehyde to introduce the phenyl group. The final step involves the formylation of the pyrazole ring to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents.

Major Products

    Oxidation: Ethyl 2-(4-carboxy-3-phenyl-1H-pyrazol-1-yl)acetate.

    Reduction: Ethyl 2-(4-hydroxymethyl-3-phenyl-1H-pyrazol-1-yl)acetate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate is not well-documented. as a pyrazole derivative, it is likely to interact with various biological targets, including enzymes and receptors. The formyl group may play a role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate: Lacks the formyl group, which may affect its reactivity and biological activity.

    Ethyl 2-(4-methyl-3-phenyl-1H-pyrazol-1-yl)acetate: Contains a methyl group instead of a formyl group, leading to different chemical properties.

Uniqueness

Ethyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the formyl group, which provides additional reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-(4-formyl-3-phenylpyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-19-13(18)9-16-8-12(10-17)14(15-16)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBUXVQLLIKIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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